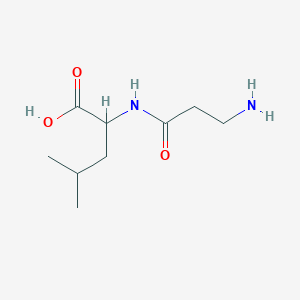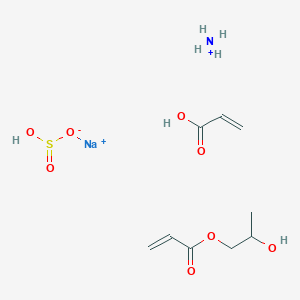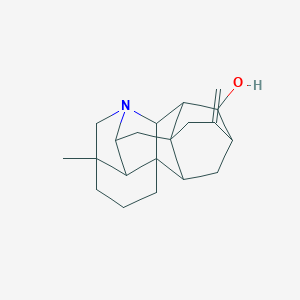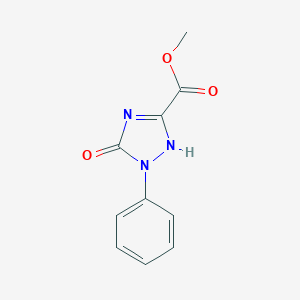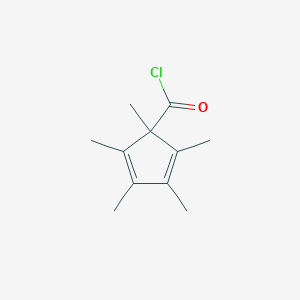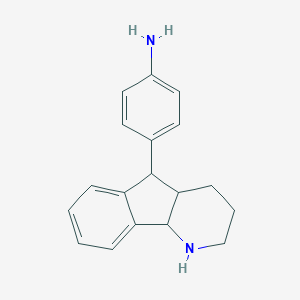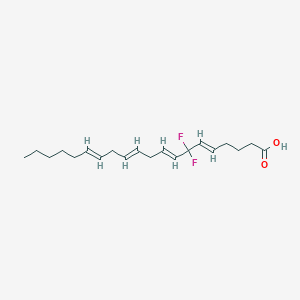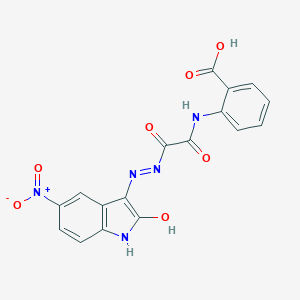
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin, also known as 5,6-DHT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of serotonin and has been found to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool for studying the function of the serotonergic system in the brain. This compound has been used to selectively destroy serotonergic neurons in animal models, which has allowed researchers to study the effects of serotonin depletion on behavior and physiology.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin involves the selective destruction of serotonergic neurons. This compound is taken up by serotonergic neurons and is converted into a neurotoxic metabolite. This metabolite then damages the neuron, leading to its destruction. This selective destruction of serotonergic neurons allows researchers to study the effects of serotonin depletion on behavior and physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin are primarily related to the depletion of serotonin in the brain. This depletion has been shown to have a range of effects on behavior and physiology. For example, serotonin depletion has been shown to affect mood, anxiety, aggression, and sleep. It has also been linked to changes in appetite, body temperature, and cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin in lab experiments is its selectivity for serotonergic neurons. This allows researchers to selectively study the effects of serotonin depletion on behavior and physiology. However, there are also some limitations to using 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin. For example, the effects of serotonin depletion may vary depending on the animal model used, the dose of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin administered, and the timing of the administration.
Direcciones Futuras
There are many future directions for research on 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin. One area of interest is the role of serotonin in the development and progression of neurological disorders such as depression, anxiety, and Parkinson's disease. Another area of interest is the potential use of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin as a therapeutic tool for these disorders. Additionally, further research is needed to better understand the mechanisms underlying the effects of serotonin depletion on behavior and physiology.
Métodos De Síntesis
The synthesis of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin involves the reaction of serotonin with formaldehyde and sodium borohydride. This reaction results in the formation of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin, which can be purified using various chromatography techniques. The purity of the compound can be confirmed using spectroscopy methods such as NMR and IR.
Propiedades
Número CAS |
108149-68-4 |
|---|---|
Nombre del producto |
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin |
Fórmula molecular |
C13H16N2O2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15) |
Clave InChI |
LYRNYBCBYWDTIF-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
SMILES canónico |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
Otros números CAS |
108149-68-4 |
Sinónimos |
2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline 2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer 2-DTMI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





